Ergosine methanesulfonate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
2624-03-5 |
|---|---|
Molecular Formula |
C31H41N5O8S |
Molecular Weight |
643.8 g/mol |
IUPAC Name |
(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C30H37N5O5.CH4O3S/c1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18;1-5(2,3)4/h5,7-8,12,14,16,18,22-24,31,39H,6,9-11,13,15H2,1-4H3,(H,32,36);1H3,(H,2,3,4)/t18-,22-,23+,24+,29-,30+;/m1./s1 |
InChI Key |
ZXYJWXZEYMJKGE-NRUQAJJTSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O |
Origin of Product |
United States |
Advanced Structural Elucidation and Stereochemical Analysis of Ergosine Methanesulfonate
Spectroscopic Techniques for Molecular Architecture Determination
Spectroscopic methods are indispensable for elucidating the complex structure of ergosine (B51555). These techniques provide a detailed view of the atomic arrangement, connectivity, and chemical environment within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive technique for determining the complete structure of organic molecules in solution. For Ergosine Methanesulfonate (B1217627), a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments (COSY, HSQC, HMBC, NOESY) is essential for unambiguous signal assignment and stereochemical definition. nih.govacs.org
The ¹H NMR spectrum reveals the disposition of protons, with characteristic signals for the aromatic and olefinic protons of the ergoline (B1233604) ring system and the aliphatic protons of the peptide side chain. mdpi.com The ¹³C NMR spectrum complements this by identifying each unique carbon atom, from the sp²-hybridized carbons of the indole (B1671886) and quinoline (B57606) portions to the sp³-hybridized carbons of the cyclolactam and amino acid residues. acs.orgscirp.org
Advanced 2D NMR techniques are employed to establish connectivity and spatial relationships:
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of bonded proton systems through the molecule. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, simplifying the assignment of the complex carbon skeleton. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular framework, including the connection points between the lysergic acid core and the peptide unit. nih.govmdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information on through-space proximity of protons, which is vital for determining the relative stereochemistry and preferred solution-state conformation of the molecule. nih.gov
Analysis of these spectra allows for the confirmation of stereocenters and the conformational dynamics of the D-ring of the ergoline nucleus. nih.govacs.org
Interactive Table: Illustrative NMR Data for the Ergosine Moiety
This table presents representative ¹H and ¹³C NMR chemical shift (δ) values for key regions of the ergosine structure, based on data from related ergot alkaloids. Actual values for Ergosine Methanesulfonate may vary depending on the solvent and experimental conditions.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| H-9 (Olefinic) | ~6.3-6.5 | ~110-115 | C-7, C-8, C-11 |
| Indole NH | ~10.0-11.0 | N/A | C-2, C-13 |
| N-CH₃ | ~2.5-2.7 | ~40-45 | C-5, C-7 |
| Peptide α-protons | ~3.5-5.0 | ~55-65 | Carbonyl carbons (C=O) |
| Isobutyl CH | ~1.8-2.2 | ~25-30 | C-γ, C-β |
| Isobutyl CH₃ | ~0.8-1.0 | ~20-25 | C-β |
Mass spectrometry (MS), particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful tool for confirming the molecular weight and elucidating the structure of ergot alkaloids through controlled fragmentation. mdpi.comoregonstate.edu Using electrospray ionization (ESI), this compound is readily protonated to form the pseudomolecular ion [M+H]⁺. For ergosine, this ion is observed at a mass-to-charge ratio (m/z) of approximately 548.5. oregonstate.edu
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion induces fragmentation at specific bonds, yielding a pattern of product ions that is characteristic of the ergopeptine structure. nih.gov Key fragmentation pathways for ergopeptines like ergosine include:
Initial loss of water (-18 Da) from the α-hydroxy group at the C-12' position. mdpi.comnih.gov
Cleavage of the peptide moiety , leading to the formation of a common lysergic acid-derived fragment. Recurring fragment ions for peptide alkaloids are observed at m/z 268, 251, 225, and 223. mdpi.comoregonstate.edu
Fragmentation of the cyclolactam ring system , which provides information about the specific amino acid residues. The fragmentation of ergosine, which contains leucine (B10760876) and α-hydroxy-α-aminobutyric acid, can be distinguished from other ergopeptines like ergotamine or ergocristine (B1195469) by the specific masses of the resulting fragments. nih.govresearchgate.net
Multiple Reaction Monitoring (MRM) is a highly sensitive and specific HPLC-MS/MS technique used for quantification, which involves monitoring a specific transition from the precursor ion to a characteristic product ion. oregonstate.edu
Interactive Table: Characteristic MS/MS Fragment Ions for Ergopeptines
| Precursor Ion [M+H]⁺ | Product Ion (m/z) | Description of Fragment | Reference |
| e.g., Ergosine (548.5) | [M+H - 18]⁺ | Loss of H₂O from the C-12' hydroxyl group. | mdpi.comnih.gov |
| 268 | [Lysergic acid ring system-C=O-NH₂ + H]⁺ | mdpi.comoregonstate.edu | |
| 223 | [M+H]⁺ minus [peptide side chain-NH₂-HC=O] | oregonstate.edu | |
| 208 | Further fragmentation of the ergoline core. | mdpi.com |
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. cas.cz While a specific crystal structure for this compound is not widely published, the methodology is well-established through the analysis of related ergot alkaloid salts, such as ergometrine maleate (B1232345) and dihydroergocornine (B1204045) methanesulfonate. nih.govcas.cziucr.org
The process involves growing a high-quality single crystal of this compound and diffracting X-rays through it. The resulting diffraction pattern is mathematically analyzed to determine:
Absolute Stereochemistry: Unambiguously confirms the configuration at all chiral centers.
Molecular Conformation: Defines the precise bond lengths, bond angles, and torsion angles, revealing the solid-state conformation of the flexible D-ring and the peptide side chain. rsc.org
Intermolecular Interactions: Identifies and characterizes hydrogen bonding, van der Waals forces, and ionic interactions between the ergosine cation and the methanesulfonate anion, as well as with any co-crystallized solvent molecules. These interactions dictate the crystal packing and influence physical properties like solubility and stability. nih.govrsc.org
The analysis of related compounds shows that the ergoline moiety can act as both a hydrogen-bond donor (indole N-H) and acceptor, leading to complex supramolecular assemblies in the crystal lattice. nih.govcas.cz
Interactive Table: Typical Parameters Determined from X-ray Crystallography of an Ergot Alkaloid Salt
This table is illustrative, based on published data for ergometrine maleate. cas.cz
| Parameter | Description | Example Value (Ergometrine Maleate) |
| Crystal System | The symmetry system of the unit cell. | Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | P2₁2₁2₁ |
| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes. | a = 5.7112 Å, b = 12.337 Å, c = 33.276 Å |
| Molecules per Unit Cell (Z) | The number of molecules in one unit cell. | 4 |
| Key Interactions | Dominant non-covalent forces in the crystal. | Hydrogen bonding between cation and anion. |
Computational Approaches in Conformational Analysis
Computational chemistry provides powerful tools to complement experimental data and to explore molecular properties that are difficult to observe directly. For this compound, computational modeling can be used to:
Predict Conformational Landscapes: By performing systematic or stochastic conformational searches using molecular mechanics or quantum mechanics, the relative energies of different conformers can be calculated. This helps in understanding the flexibility of the molecule and the populations of different shapes it can adopt in solution, corroborating findings from NMR studies. nih.gov
Analyze Receptor Binding: The ergoline ring system is known to be structurally similar to biogenic amines like serotonin (B10506) and dopamine (B1211576), allowing it to interact with their receptors. nih.gov Molecular docking simulations can predict the binding mode and affinity of ergosine within the active site of these receptors, providing a structural hypothesis for its biological activity.
Simulate Spectroscopic Data: Quantum mechanical calculations can predict NMR chemical shifts and coupling constants. Comparing these predicted values with experimental data can aid in the structural assignment and validation.
These computational approaches rely on the fundamental structural information obtained from spectroscopy and crystallography to build and refine accurate molecular models, offering deeper insight into the structure-function relationships of this compound.
Biosynthetic Pathways and Genetic Regulation of Ergosine Methanesulfonate
Overview of Ergot Alkaloid Biosynthesis in Claviceps Species
Ergot alkaloids, including ergosine (B51555), are nitrogen-containing indole (B1671886) alkaloids produced by various fungi, particularly species belonging to the Claviceps, Epichloë, Penicillium, and Aspergillus genera. mdpi.com The biosynthesis of these compounds is a complex process that begins with the construction of a tetracyclic ergoline (B1233604) ring system. mdpi.com This core structure is derived from the precursors L-tryptophan and dimethylallyl diphosphate (B83284) (DMAPP). mdpi.comrsc.org
The ergot alkaloid biosynthetic pathway is well-characterized and can be broadly divided into three main classes of compounds: the simple clavines, ergoamides (simple lysergic acid amides), and the more complex ergopeptides, to which ergosine belongs. nih.gov All these classes share the initial biosynthetic steps leading to the formation of the ergoline ring. mdpi.comnih.gov The diversity of ergot alkaloids produced by different fungal species is a direct result of the presence or absence of specific genes within their biosynthetic gene clusters. nih.gov In Claviceps purpurea, these alkaloids, such as ergosine, ergocristine (B1195469), and ergotamine, are primarily produced in the sclerotium, a hardened fungal structure. researchgate.net
The production of ergot alkaloids is influenced by various physiological and environmental factors. For instance, the availability of carbon sources like slowly metabolizable saccharides (e.g., sucrose, mannitol) and the concentration of inorganic phosphate (B84403) play crucial roles. taylorfrancis.com High phosphate concentrations tend to stimulate vegetative growth while inhibiting alkaloid biosynthesis. taylorfrancis.com
Enzymatic Steps and Key Intermediates Leading to Ergosine
The journey from simple precursors to the complex structure of ergosine involves a series of meticulously orchestrated enzymatic reactions. The initial and committing step is the prenylation of L-tryptophan at the C4 position, a reaction catalyzed by the enzyme dimethylallyltryptophan synthase (DMATS), encoded by the dmaW gene. mdpi.comresearchgate.net
Following this, a series of enzymatic modifications occur, leading to the formation of key intermediates. The N-methylation of dimethylallyltryptophan (DMAT) is catalyzed by the EasF enzyme, resulting in N-methyl-DMAT. researchgate.netnih.gov Subsequent reactions, mediated by enzymes encoded by the easE and easC genes, lead to the formation of chanoclavine-I, the first tricyclic clavine intermediate. researchgate.net The conversion of chanoclavine-I to agroclavine (B1664434) is another critical step. ebi.ac.uk
The biosynthesis of the peptide portion of ergopeptines like ergosine is governed by large, multifunctional enzymes known as non-ribosomal peptide synthetases (NRPSs). nih.gov In C. purpurea, the synthesis of the tripeptide side chain of ergosine is initiated by LpsB, a monomodular NRPS that activates D-lysergic acid. nih.gov Subsequently, two other NRPSs, LpsA1 and LpsA2, encoded by two distinct lpsA gene homologs, are responsible for incorporating the specific amino acids that constitute the tripeptide chain. nih.gov Variations in the adenylation domains of these LpsA enzymes determine which amino acids are incorporated, leading to the production of different ergopeptines. nih.gov For instance, LpsA1 is implicated in the formation of phenylalanine-containing ergopeptines like ergotamine. nih.gov
Table 1: Key Enzymes and Intermediates in Ergosine Biosynthesis
| Precursor/Intermediate | Enzyme | Gene | Product |
| L-tryptophan + DMAPP | Dimethylallyltryptophan synthase (DMATS) | dmaW | Dimethylallyltryptophan (DMAT) |
| Dimethylallyltryptophan (DMAT) | 4-dimethylallyltryptophan N-methyltransferase | easF | N-methyl-DMAT |
| N-methyl-DMAT | Chanoclavine-I synthase | easC / easE | Chanoclavine-I |
| Chanoclavine-I | - | - | Agroclavine |
| Agroclavine | - | cloA | Lysergic acid |
| D-lysergic acid + Amino Acids | Lysergyl peptide synthetase (LPS) complex | lpsB, lpsA | Ergosine |
Genetic Basis of Biosynthetic Gene Clusters and Regulatory Mechanisms
The genes responsible for ergot alkaloid biosynthesis are typically organized in a contiguous region of the fungal chromosome, forming a biosynthetic gene cluster (BGC). nih.govrsc.orgnih.gov This clustering facilitates the co-regulation of the genes involved in the pathway. asm.org The ergot alkaloid synthesis (eas) gene cluster in C. purpurea contains genes encoding the enzymes for the early steps of the pathway, as well as the large NRPS genes (lpsA) responsible for the synthesis of the peptide side chains of ergopeptines. nih.govnih.gov
The composition and sequence of these gene clusters can vary between different fungal species and even between strains of the same species, leading to the production of different alkaloid profiles. nih.govnih.gov For example, the presence of different isoforms of the lpsA gene determines the specific ergopeptines produced by a particular C. purpurea strain. nih.govmdpi.com
The regulation of ergot alkaloid biosynthesis is a complex process influenced by various factors. ontosight.ai The expression of the eas genes is tightly controlled at the transcriptional level. ontosight.ai A recently identified gene, easR, located adjacent to the eas cluster in Metarhizium brunneum, has been shown to be a key transcriptional regulator required for the expression of the biosynthetic genes. asm.orgresearchgate.net Homologs of easR have been found in other ergot alkaloid-producing fungi, suggesting a conserved regulatory mechanism. asm.orgresearchgate.net
Furthermore, environmental cues such as nutrient availability and pH can significantly impact alkaloid production. taylorfrancis.comontosight.ai For example, tryptophan, a primary precursor, can also act as an inducer of the biosynthetic pathway. acs.org The production of ergot alkaloids is often linked to fungal development, with biosynthesis in C. purpurea occurring predominantly in the sclerotia. asm.org
Heterologous Expression Systems for Ergot Alkaloid Production
The elucidation of the ergot alkaloid biosynthetic pathways and the identification of the corresponding gene clusters have opened up possibilities for producing these complex molecules in more amenable host organisms through heterologous expression. This approach offers a powerful tool for studying the function of individual biosynthetic genes, producing specific alkaloids, and even engineering novel derivatives. rsc.orgrsc.org
Saccharomyces cerevisiae (baker's yeast) has been successfully used as a heterologous host for the production of early intermediates of the ergot alkaloid pathway, such as chanoclavine-I. nih.govnih.gov The expression of the Aspergillus japonicus genes dmaW, easF, easC, and easE in yeast resulted in the de novo production of this key intermediate. nih.gov Engineering the host strain by overexpressing native yeast genes like Pdi1, Ero1, and Fad1 has been shown to increase the yield of chanoclavine-I. nih.gov
Filamentous fungi, such as Aspergillus nidulans and Aspergillus fumigatus, have also been employed as heterologous expression systems. mdpi.comasm.orgmdpi.com A. nidulans, which does not naturally produce ergot alkaloids, has been engineered to synthesize chanoclavine-I by introducing the four required genes from A. fumigatus. mdpi.com This demonstrates the feasibility of reconstructing parts of the ergot alkaloid pathway in a related fungal host. Furthermore, the expression of genes from different ergot alkaloid pathways in a single host has been shown to be an effective strategy for engineering the production of important pathway molecules and novel ergot alkaloids. asm.org
Synthetic Methodologies and Chemical Modifications of Ergosine Methanesulfonate
Strategies for Total Chemical Synthesis of the Ergoline (B1233604) Core
The tetracyclic ergoline ring system is the common structural feature of all ergot alkaloids, including ergosine (B51555). nih.govcolab.ws Its complex architecture has made its total synthesis a significant challenge, prompting the development of numerous strategies over several decades. nih.govsemanticscholar.org The ultimate goal of these syntheses is typically the key intermediate, lysergic acid, from which most other ergot alkaloids can be derived. nih.govnih.gov
One of the earliest and most famous approaches was developed by R.B. Woodward's group in 1956. nih.gov This landmark synthesis established a foundational strategy that involved the initial construction of a tricyclic indole-based ketone. Subsequent steps focused on introducing the final nitrogen-containing D-ring and carefully controlling the stereochemistry to yield racemic lysergic acid. nih.gov
Modern synthetic strategies have introduced more efficient and stereoselective methods. Key transformations often include:
Indole (B1671886) synthesis or functionalization: Building upon a pre-existing indole or creating it as part of the sequence.
Ring-closing reactions: Employing reactions like the Heck coupling, Michael addition, or C-H insertion to form the C and D rings of the ergoline core. researchgate.netacs.org
Stereochemical control: Utilizing asymmetric catalysis to set the crucial chiral centers, particularly at the C-5 and C-8 positions, which define the molecule's biological activity. morressier.com
While total synthesis is crucial for creating unnatural analogues and exploring structure-activity relationships, it is often lengthy and not economically viable for the large-scale production of compounds like ergosine. researchgate.netnih.gov For this reason, industrial production heavily relies on semi-synthetic methods. wikipedia.org
Semi-Synthetic Approaches to Ergosine and Analogues
The most practical and widely used method for producing ergosine and other peptide ergot alkaloids is through semi-synthesis. nih.gov This approach begins with D-lysergic acid, which is produced in large quantities through the fermentation of specialized strains of the fungus Claviceps purpurea. nih.govwikipedia.org Annual world production of lysergic acid for semi-synthetic manufacturing is estimated to be between 10,000 and 15,000 kilograms. wikipedia.org
Ergosine is classified as an ergopeptine, which is characterized by a tripeptide moiety attached via an amide bond to the carboxyl group of lysergic acid. nih.govresearchgate.net The semi-synthesis of ergosine, therefore, involves the coupling of D-lysergic acid with the specific tripeptide side-chain precursor corresponding to ergosine. This process requires standard peptide coupling techniques to form the critical amide linkage. usda.gov
Conversely, ergot alkaloids like ergosine can be hydrolyzed to yield lysergic acid. google.comgoogle.com This is particularly useful for recovering the valuable lysergic acid core from alkaloid mixtures or byproducts from other processes. google.com The industrial synthesis of many important ergot-derived drugs starts from this naturally sourced lysergic acid, making fermentation and semi-synthesis the cornerstones of ergot alkaloid production. nih.govmorressier.com
Derivatization Reactions for Structure-Function Probing
The formation of a methanesulfonate (B1217627) (mesylate) salt is a common chemical modification for ergot alkaloids, including ergosine and its epimer, ergosinine (B1247921). prepchem.comgoogle.com The synthesis is straightforward: the ergot alkaloid base is dissolved in a suitable solvent like absolute ethanol, and a molar equivalent of methanesulfonic acid is added. prepchem.comgoogle.com The resulting ergosine methanesulfonate salt typically precipitates from the solution upon the addition of a non-polar solvent like diethyl ether and can be isolated as a crystalline solid. prepchem.comgoogle.com
This derivatization is often employed in pharmaceutical chemistry for several reasons:
Improved Solubility: Converting the alkaloid base into a salt can enhance its solubility in aqueous media.
Increased Stability: Salt forms can be more crystalline and stable than the free base, which is advantageous for storage and formulation.
Ease of Handling: Crystalline salts are often easier to purify and handle than the corresponding free bases.
The preparation of dihydroergotoxine (B79615) mesylates, another group of ergot-derived drugs, also utilizes this salt formation step, highlighting its utility in the production of ergot-based therapeutics. nih.gov
| Starting Alkaloid | Reagent | Solvent System | Product | Reference |
|---|---|---|---|---|
| Ergosinine | Methanesulfonic acid | Ethanol / Diethyl ether | Ergosinine methanesulfonate | prepchem.comgoogle.com |
| Ergotaminine | Methanesulfonic acid | Ethanol / Diethyl ether | Ergotaminine methanesulfonate | google.com |
| Ergocorninine | Methanesulfonic acid | Ethanol / Diethyl ether | Ergocorninine methanesulfonate | google.com |
To study the metabolism, distribution, and receptor-binding properties of ergot alkaloids, researchers often use isotopically labelled analogues. nih.gov The introduction of radioactive isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) allows for highly sensitive detection and quantification of the compound in biological systems. usda.goviaea.org
Several strategies exist for creating labelled ergosine:
Labelling the Lysergic Acid Core: Tritium can be introduced into the D-ring of the ergoline skeleton, for example, at the 9 and 10 positions through catalytic hydrogenation of a precursor. iaea.org
Labelling the Peptide Moiety: A semi-synthetic approach can be used where a radiolabeled amino acid precursor, such as [¹⁴C]proline or [¹⁴C]valine, is incorporated into the tripeptide side chain. usda.gov This labeled tripeptide is then chemically coupled to non-labeled lysergic acid to produce the final radiolabeled ergopeptine. usda.gov
These labeled compounds are indispensable tools for pharmacokinetic studies and for developing analytical methods like radioimmunoassays. nih.goviaea.org
Chemical Stability Considerations in Synthetic and Research Contexts (e.g., Epimerization)
A primary concern in the synthesis, handling, and analysis of ergot alkaloids is their chemical stability, particularly the propensity for epimerization at the C-8 position. nih.govmdpi.com This stereochemical inversion converts the biologically active (8R)-isomers, which have the suffix "-ine" (e.g., ergosine), into their (8S)-diastereomers, known as "-inine" epimers (e.g., ergosinine). nih.govacs.orgresearchgate.net These "-inine" forms are generally less biologically active. mdpi.comnih.gov
This epimerization can be influenced by several factors:
Solvent: Protic solvents can facilitate epimerization. nih.govresearchgate.net
pH: The reaction is known to occur in both acidic and alkaline solutions, though alkaline conditions are sometimes preferred to stabilize epimers during chromatographic analysis. nih.govmdpi.com
Temperature and Light: Heat and UV light can also promote the conversion to the S-form for many ergot alkaloids. nih.govnih.gov
However, research has shown that ergosine is one of the most stable peptide ergot alkaloids. nih.govmdpi.com Along with ergotamine, ergosine's concentration and its R/S epimeric ratio are not significantly affected by heat, protic solvents, or UV light, in stark contrast to other alkaloids like ergocristine (B1195469) and ergocornine, which are much more prone to epimerization under these conditions. nih.govresearchgate.netresearchgate.net This inherent stability is a significant advantage in its synthesis, purification, and use as a research standard. nih.govresearchgate.net Studies on the long-term storage of standards show that ergosine exhibits a high degree of epimerization (43% after 6 weeks at 20°C) in some solvents like methanol, but is very stable in others like chloroform (B151607) or when stored at -20°C in acetonitrile. brill.com
Advanced Analytical Techniques for Detection and Quantification in Research Matrices
Chromatographic Separations
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For ergosine (B51555) methanesulfonate (B1217627), several chromatographic techniques have been adapted and optimized.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (UV, FLD)
High-Performance Liquid Chromatography (HPLC) is a principal technique for the qualitative and quantitative analysis of ergot alkaloids, including ergosine. nih.gov The separation is typically achieved on a reversed-phase column, and the detection can be performed using Ultraviolet (UV) or Fluorescence (FLD) detectors.
UV Detection : Ergopeptines, the class of compounds to which ergosine belongs, can be measured with a UV detector. The typical wavelength maxima for these compounds are around 310 nm. nih.govnih.gov While effective, UV detection has become less common for ergot alkaloid analysis as other methods offer greater sensitivity. nih.gov
Fluorescence Detection (FLD) : Many ergot alkaloids are naturally fluorescent, making LC-FLD a highly sensitive and specific detection method. nih.govnih.gov For ergot alkaloids with a Δ9,10-ergolene structure like ergosine, the optimal excitation and detection wavelengths are generally 310 nm and 410 nm, respectively. nih.gov The sensitivity of LC-FLD is often superior to that of LC-UV for many ergot alkaloids. nih.govnih.gov One study utilizing LC-FLD for the analysis of ergosine in bovine serum reported a detection limit of 0.5 ng/mL with excellent recovery rates of 95% to 98%. nih.gov
| Parameter | Value | Reference |
| Analyte | Ergosine | nih.gov |
| Matrix | Bovine Serum | nih.gov |
| Technique | LC-FLD | nih.gov |
| Detection Limit | 0.5 ng/mL | nih.gov |
| Recovery | 95% to 98% | nih.gov |
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)
Thin-Layer Chromatography (TLC) serves as a rapid and selective method for confirming the presence of alkaloids. nih.gov Its high-performance counterpart, HPTLC, offers improved resolution and sensitivity, making it a valuable tool for chemical profiling. nih.gov HPTLC methods have been developed for the separation of various ergot alkaloids. For example, a method using an amino-modified (NH2) HPTLC plate with a chloroform (B151607)/methanol mobile phase and UV detection at 248 nm has been successfully used to separate related compounds like Dihydroergotoxin methanesulfonate. merckmillipore.com The advantages of HPTLC include the ability to analyze multiple samples in parallel, a wide choice of mobile phases, and the potential for coupling with mass spectrometry for positive identification of separated compounds. nih.govscience.gov
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a hybrid technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase. mdpi.com It bridges the gap between GC and LC, offering unique selectivity and efficiency. americanpharmaceuticalreview.com SFC is particularly well-suited for the analysis and purification of a wide range of compounds, from non-polar to polar. mdpi.com
The technique has been evaluated for the determination of low levels of sulfonates. americanpharmaceuticalreview.com For complex chiral molecules, such as the stereoisomers of ergot alkaloids (e.g., ergosine and its epimer ergosinine), SFC can be highly effective. The use of additives in the mobile phase, such as methanesulfonic acid, has been shown to significantly improve peak symmetry and resolution for polar species in chiral SFC separations. researchgate.net SFC can also be coupled with mass spectrometry (SFC-MS) for the analysis of a broad spectrum of metabolites, including sulfonated compounds. nih.gov
Mass Spectrometry-Based Methods (LC-MS/MS, GC-MS) for High-Precision Analysis
Mass spectrometry (MS), particularly when coupled with a chromatographic inlet, provides unparalleled sensitivity and specificity for trace-level quantification and structural identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This has become the standard and most powerful approach for the trace quantification and definitive identification of ergot alkaloids. nih.gov In this technique, compounds separated by HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) are ionized, typically via an electrospray ionization (ESI) source. nih.gov The resulting protonated molecular ion ([M+H]+) is selected and fragmented to produce specific product ions. nih.govnih.gov This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective and sensitive detection. nih.gov Validated UHPLC-MS/MS methods can reliably detect individual ergot alkaloids, including ergosine, at levels as low as 0.25 to 0.5 ng/g in complex matrices like animal feed and baby food. nih.govmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) : As previously mentioned, the non-volatile nature of ergosine precludes its direct analysis by GC-MS. nih.gov The utility of GC-MS in this context is primarily for the analysis of potential small molecule impurities, such as alkyl methanesulfonates, which are volatile enough for GC separation. globalresearchonline.netd-nb.infotaylorfrancis.com These methods often require derivatization to enhance volatility and detection. taylorfrancis.comnih.gov
| Parameter | Method 1 | Method 2 |
| Technique | UHPLC-MS/MS | UHPLC-MS/MS |
| Analyte(s) | Ergosine & other ergot alkaloids | Ergosine & other ergot alkaloids |
| Matrix | Cereal-based baby food | Swine and dairy feed |
| LOD | 0.5 ng/g | 0.25 ng/g |
| LOQ | - | 0.5 ng/g |
| Recovery | 60% to 70% | 90.6% to 120% |
| Reference | nih.gov | mdpi.com |
Capillary Electrophoresis (CE) and Capillary Zone Electrophoresis (CZE)
Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is characterized by rapid analysis times, high resolution, and minimal consumption of samples and solvents. mdpi.com
Capillary Zone Electrophoresis (CZE), a common mode of CE, has been applied to the analysis of ergot alkaloids and their precursors. nih.govnih.gov CZE can be coupled with various detectors, including UV and mass spectrometry. nih.gov One study developed a CZE method with UV and Time-of-Flight (TOF) mass spectrometry detection for ergot alkaloids. The limits of detection (LODs) were reported to be below 0.5 mg·L−1 with UV detection and below 0.1 mg·L−1 with TOF-MS. nih.gov While CE is a powerful analytical tool, for ergot alkaloid analysis, its sensitivity is generally lower than that achieved with state-of-the-art LC-MS/MS methods. nih.gov
Immunochemical Assays (ELISA, Immunoassays with Magnetic Beads)
Immunochemical assays are rapid screening methods utilized for the detection of ergot alkaloids, including ergosine. nih.gov These techniques leverage the high specificity of antibody-antigen interactions.
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical method. Due to the structural diversity among ergot alkaloids, developing antibodies with broad cross-reactivity or high specificity for a single compound like ergosine is a key challenge. researchgate.net While ELISA kits are commercially available for ergot alkaloids, comparative studies have sometimes shown poor consistency in the results when compared to more robust methods like high-performance liquid chromatography–fluorescence detection/mass spectrometric detection (HPLC-FLD/MS-MS). researchgate.net
Immunoassays with Magnetic Beads represent a newer approach. These assays utilize magnetic beads coated with antibodies to capture the target analyte. This technique can be coupled with amperometric detection for quantification. nih.gov The use of magnetic beads facilitates the separation and purification steps, potentially improving the efficiency and sensitivity of the assay.
These immunochemical methods are particularly useful for high-throughput screening of a large number of samples, though positive results are often confirmed using more selective and quantitative techniques.
Spectrophotometric Methods and Their Selectivity Challenges
Spectrophotometric techniques offer a means for the quantitative determination of ergot alkaloids and are noted for their high sensitivity. nih.gov These methods are based on the reaction of the analyte with a specific reagent to produce a colored product, which is then measured by a spectrophotometer.
A common method involves the use of p-dimethylaminobenzaldehyde (van Urk reagent) under acidic conditions, which reacts with the indole (B1671886) moiety of ergot alkaloids to form an intensely colored blue solution that can be measured at approximately 580 nm. nih.gov However, this high sensitivity is often offset by a significant lack of selectivity. nih.gov The primary challenge is that the reagent is not specific to ergot alkaloids and will react with any compound containing an indole group, such as the amino acid tryptophan. nih.govresearchgate.net This cross-reactivity can lead to overestimated results for the total alkaloid content. nih.gov Consequently, while spectrophotometric methods can be useful for rapid, preliminary analysis of total alkaloid content in industrial strains, they are generally unsuitable for specific quantification of ergosine in complex matrices without extensive sample purification. nih.gov
Sample Preparation and Clean-up Strategies for Complex Matrices
Effective sample preparation is a critical step in the analysis of ergosine methanesulfonate, particularly in complex biological or environmental matrices. nih.gov The goal is to remove interfering substances that could affect the accuracy and precision of the analysis, a process known as mitigating matrix effects. acs.org A proper clean-up step reduces the amount of extraneous material introduced into the analytical instrument, which can enhance sensitivity and prolong instrument life. nih.gov
Several sample clean-up techniques are employed for ergot alkaloids:
Solid-Phase Extraction (SPE): This is a widely used technique where a sample is passed through a cartridge containing a solid adsorbent. nih.gov The analyte of interest, such as ergosine, is selectively retained on the adsorbent while interfering compounds are washed away. The analyte is then eluted with a different solvent. nih.gov This process not only cleans the sample but can also concentrate the analyte. nih.gov
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become routine in contaminant analysis and has been applied to ergot alkaloids. nih.gov A typical QuEChERS procedure for ergosine involves an initial extraction with an organic solvent like acetonitrile, followed by a partitioning step induced by adding salts such as magnesium sulfate and sodium chloride. nih.gov After centrifugation, an aliquot of the organic phase is taken for analysis. Studies have reported recoveries for ergosine using QuEChERS-based methods in the range of 60% to 70%. nih.gov
Matrix Solid-Phase Dispersion (MSPD): In this method, the sample is blended with a solid support material (e.g., C8 or C18). The mixture is then packed into a column, and the analytes are eluted with a suitable solvent. nih.gov
The choice of sample preparation strategy depends on the nature of the matrix, the concentration of the analyte, and the subsequent analytical technique to be used.
| Technique | Principle | Advantages | Reported Ergosine Recovery |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Selective adsorption of analyte onto a solid phase from a liquid sample. | Good clean-up, potential for analyte concentration. nih.gov | Data not specified, but widely used for ergot alkaloids. |
| QuEChERS | Liquid-liquid partitioning followed by dispersive solid-phase extraction. | Fast, simple, low solvent consumption. nih.gov | 60% to 70% in cereal samples. nih.gov |
| Matrix Solid-Phase Dispersion (MSPD) | Sample is blended with a solid support, creating a chromatographic phase. | Handles solid and semi-solid samples effectively. nih.gov | Not specifically reported for ergosine alone in the provided context. |
Method Validation and Quality Control in Analytical Research
Method validation is a fundamental requirement of quality assurance in analytical chemistry. iupac.org It is the process of demonstrating that an analytical procedure is suitable for its intended purpose. dcvmn.org For the analysis of this compound, any quantitative method must be validated to ensure the reliability and accuracy of the data generated. researchgate.net Validation is typically performed in accordance with guidelines from bodies like the International Council for Harmonisation (ICH). wordpress.com
The key performance characteristics evaluated during method validation include: iupac.orgresearchgate.net
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as repeatability (within-laboratory precision) and intermediate precision (within-laboratory variations, e.g., different days, analysts, or equipment). wordpress.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
Once a method is validated, its performance is monitored over time through ongoing Quality Control (QC) . iupac.org This involves routinely analyzing quality control samples with known concentrations of the analyte to ensure the method remains accurate and precise. iupac.org A change control program should also be in place to evaluate the impact of any changes to a validated method. researchgate.net
| Validation Parameter | Description | Common Acceptance Criteria Example |
|---|---|---|
| Specificity | Ability to differentiate the analyte from other substances. researchgate.net | No interference at the retention time of the analyte. |
| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Closeness to the true value. | Recovery of 98-102% for drug substance. |
| Precision (Repeatability) | Agreement between repeated measurements under the same conditions. wordpress.com | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Quantitation (LOQ) | Lowest concentration measured with acceptable accuracy and precision. researchgate.net | Signal-to-noise ratio ≥ 10. |
| Robustness | Resistance to small, deliberate changes in method parameters. | No significant change in results with varied parameters. |
Molecular Mechanisms of Action and Biological Interactions of Ergosine Methanesulfonate
Receptor Binding Affinity and Selectivity Studies
The ergoline (B1233604) ring system is a common structural feature of ergot alkaloids and is recognized as the pharmacophore responsible for their interaction with biogenic amine receptors. nih.gov The specific side-chain substitutions on this ring system determine the affinity and selectivity of the individual alkaloid for different receptor subtypes.
Interaction with Adrenergic Receptors (α-1, α-2)
Ergot alkaloids, as a class, are known to interact significantly with adrenergic receptors. Their effects are often complex, exhibiting a mixed profile of antagonism and partial agonism.
Studies on related ergot alkaloids, such as ergotamine and dihydroergotamine (B1670595), have demonstrated that they can act as competitive antagonists at α-1 adrenoceptors. nih.govconsensus.app This blockade of α-1 receptors can lead to vasodilation and a decrease in blood pressure.
Table 1: Adrenergic Receptor Interactions of Ergot Alkaloids
| Receptor Subtype | General Ergot Alkaloid Interaction | Potential Effect |
|---|---|---|
| α-1 Adrenergic | Competitive Antagonist | Vasodilation, Hypotension |
| α-2 Adrenergic | Partial Agonist | Inhibition of Norepinephrine Release |
Serotonergic Receptor Interactions (5-HT2)
The structural resemblance of the ergoline nucleus to serotonin (B10506) (5-hydroxytryptamine, 5-HT) underlies the significant interaction of ergot alkaloids with serotonergic receptors. The 5-HT2 receptor subfamily, in particular, is a key target.
Ergot alkaloids generally exhibit a high affinity for 5-HT2 receptors and can act as partial agonists or antagonists. nih.govdrugbank.com For instance, some ergot derivatives are known to be potent 5-HT2A receptor antagonists. drugbank.comnih.gov The nature of the interaction—whether it results in activation (agonism) or blockade (antagonism)—is dependent on the specific alkaloid and the cellular context. This dual activity allows for a modulation of serotonergic neurotransmission. The interaction of ergot alkaloids with 5-HT2B receptors has been linked to potential side effects, highlighting the importance of receptor selectivity. nih.gov
Table 2: Serotonergic Receptor Interactions of Ergot Alkaloids
| Receptor Subtype | General Ergot Alkaloid Interaction | Potential Effect |
|---|---|---|
| 5-HT2A | Partial Agonist / Antagonist | Modulation of serotonergic activity |
| 5-HT2B | Partial Agonist | Implicated in potential side effects |
Dopaminergic Receptor Interactions (D1-D5)
Ergosine (B51555) has been shown to have a notable affinity for dopamine (B1211576) receptors, particularly the D2-like subfamily (D2, D3, and D4). acnp.orgnih.gov
In competitive binding studies using bovine caudate nucleus membranes, ergosine demonstrated a high potency in displacing the D2 receptor antagonist [3H]spiperone. nih.gov The ranking of potency placed ergosine higher than several other ergot derivatives, including dihydroergosine and bromoergosine. nih.gov Similarly, ergosine showed high potency in displacing the D3 receptor agonist [3H]dopamine. nih.gov
These findings suggest that ergosine acts as a potent ligand at D2 and D3 receptors. The binding characteristics of the ergot alkaloids examined in this study revealed antagonist-like properties at D2 receptors and agonist-like properties at D3 receptors. nih.gov The interaction with D2 receptors is a common feature of many ergoline derivatives and is the basis for their use in various therapeutic applications. wikipedia.orgdrugbank.compatsnap.com The D1-like receptors (D1 and D5) are generally less potently targeted by ergot alkaloids. acnp.org
Table 3: Relative Potency of Ergosine at Dopamine Receptors
| Radioligand Displaced | Receptor Target | Ergosine's Relative Potency | Implied Interaction |
|---|---|---|---|
| [3H]spiperone | D2 | High | Antagonist-like |
| [3H]dopamine | D3 | High | Agonist-like |
Stereochemical Influences on Receptor Binding
The stereochemistry of ergot alkaloids, particularly at the C-8 position of the ergoline ring, can influence their biological activity. Ergot alkaloids exist as pairs of isomers, the C-8-R-isomers (R-epimers) and the C-8-S-isomers (S-epimers). nih.gov
For some ergopeptides, the configuration at C-8 has been reported to be not highly relevant for receptor affinity at certain adenosine and dopamine receptors. researchgate.net In one study, an alpha-configuration at position 8 combined with hydrogenation of the Δ-9,10-double bond in dihydroergosinine significantly decreased its affinity for both D2 and D3 receptors compared to dihydroergosine, suggesting a degree of stereoselectivity of dopamine receptors. nih.gov This highlights that the influence of stereochemistry is dependent on both the specific ergot alkaloid and the receptor subtype. In silico molecular docking studies with the S-epimer ergocristinine have shown binding affinity for both 5-HT2A and α-2A adrenergic receptors, further supporting the idea that S-epimers can interact with these receptors. nih.gov
Enzyme Inhibition and Modulation Studies
While the primary mechanism of action for ergosine methanesulfonate (B1217627) is through receptor interaction, the potential for enzyme inhibition exists for compounds of this class. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. This inhibition can be reversible or irreversible and is classified into different types based on the mechanism of interaction between the enzyme, its substrate, and the inhibitor.
Characterization of Inhibitory Mechanisms (Competitive, Non-Competitive, Uncompetitive)
The three main types of reversible enzyme inhibition are competitive, non-competitive, and uncompetitive.
Competitive Inhibition : In this mechanism, the inhibitor molecule is structurally similar to the substrate and competes for the same active site on the enzyme. sciencecodons.com The binding of the inhibitor to the active site prevents the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. ucl.ac.uk
Non-Competitive Inhibition : Here, the inhibitor binds to the enzyme at a site other than the active site, known as an allosteric site. wikipedia.org This binding causes a conformational change in the enzyme that reduces its catalytic efficiency, but it does not prevent the substrate from binding to the active site. youtube.com The degree of inhibition in this case is not dependent on the substrate concentration. ucl.ac.uk
Uncompetitive Inhibition : This form of inhibition occurs when the inhibitor binds only to the enzyme-substrate complex. This binding also occurs at an allosteric site and prevents the enzyme from converting the substrate into product.
Currently, there is a lack of specific research data characterizing ergosine methanesulfonate as a competitive, non-competitive, or uncompetitive inhibitor of specific enzymes.
Determination of Inhibitory Constants (Kᵢ)
The inhibitory constant (Kᵢ) is a critical parameter in pharmacology that quantifies the binding affinity of an inhibitor to an enzyme or receptor. pharmacologycanada.orgebmconsult.com It represents the concentration of an inhibitor required to occupy 50% of the target sites at equilibrium when no competing ligand is present. pharmacologycanada.org A smaller Kᵢ value signifies a higher binding affinity and, therefore, a more potent inhibitor, as less of the compound is needed to exert its inhibitory effect. pharmacologycanada.orgebmconsult.com
The determination of Kᵢ is fundamental for understanding the potential for drug interactions and for characterizing the potency of a compound. ebmconsult.com It is an intrinsic measure of affinity that is independent of substrate concentration, unlike the half-maximal inhibitory concentration (IC50), which is an operational measure of functional strength. ebmconsult.com The Kᵢ can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate and the Michaelis-Menten constant (Kₘ) of the enzyme-substrate reaction.
For competitive inhibition:
Kᵢ = IC50 / (1 + [S]/Kₘ)
Where [S] is the substrate concentration and Kₘ is the Michaelis constant.
For noncompetitive inhibition:
The Kᵢ is essentially the same as the IC50 value. ebmconsult.com
For uncompetitive inhibition:
Kᵢ is approximately half of the IC50 value. ebmconsult.com
Inhibition studies are typically performed to assess a compound's affinity for a transporter or enzyme, with the Kᵢ value serving as a key metric to reflect the compound's binding activity and inhibitory effect. nih.gov While the principles of Kᵢ determination are well-established, specific inhibitory constants for this compound against various enzymes and receptors are not extensively detailed in publicly available literature. The characterization of such constants would require specific experimental inhibition studies with purified enzymes or receptor preparations. nih.gov
| Parameter | Description | Significance |
|---|---|---|
| Kᵢ (Inhibitory Constant) | Concentration at which an inhibitor occupies 50% of target sites at equilibrium. pharmacologycanada.org | Measures the binding affinity of an inhibitor. A lower Kᵢ indicates higher potency. ebmconsult.com |
| IC50 | Concentration of an inhibitor that reduces the activity of an enzyme or receptor by 50%. | Measures the functional strength of an inhibitor under specific experimental conditions. ebmconsult.com |
| Kₘ (Michaelis Constant) | Substrate concentration at which the reaction velocity is half of the maximum (Vmax). | Indicates the affinity of an enzyme for its substrate. A small Kₘ implies tight binding. |
Enzyme Assay Development for this compound Interaction
Enzyme assays are fundamental tools for investigating the interaction between a compound, such as this compound, and its target enzymes or receptors. The development of a robust assay is the first step in characterizing the inhibitory profile of a molecule and determining constants like Kᵢ. nih.gov
The general process for developing an enzyme assay to study an inhibitor involves several key steps:
Identification of the Biological Target: Ergot alkaloids, including ergosine, are known to interact with a range of receptors, primarily dopaminergic, serotonergic (5-HT), and adrenergic receptors. An assay would therefore be designed around one of these specific receptor subtypes to measure the binding or functional effect of this compound.
Selection of a Substrate and Reaction: A suitable substrate for the target enzyme or a labeled ligand for the receptor is chosen. The reaction should be measurable and follow predictable kinetics, such as the Michaelis-Menten model.
Optimization of Assay Conditions: Critical parameters including pH, temperature, ionic strength, and concentrations of the enzyme and substrate must be optimized to ensure the reaction is stable, reproducible, and sensitive to inhibition.
Detection Method: A method to quantify the product formation or substrate depletion (for enzymes) or ligand binding (for receptors) is established. This can involve spectrophotometry, fluorescence, luminescence, or radiometric detection.
Inhibitor Testing: this compound would be introduced at various concentrations to generate a dose-response curve, from which the IC50 value can be determined. nih.gov This data, combined with the Kₘ of the substrate, allows for the calculation of the Kᵢ.
While specific enzyme-linked immunosorbent assays (ELISAs) have been developed for the general detection of ergot alkaloids as a class, these are typically used for quantification in samples rather than for characterizing specific enzyme-inhibitor interactions. mdpi.com Functional assays measuring downstream effects, such as changes in secondary messenger levels or reporter gene activation following receptor engagement, are more informative for elucidating the molecular mechanisms of action.
Elucidation of Signal Transduction Pathways
Activation of Downstream Signaling Cascades (e.g., MAPK, PI3K/AKT, JAK/STAT)
Ergot alkaloids exert their diverse biological effects by engaging with cell surface receptors, which in turn triggers a cascade of intracellular signaling events. The primary targets, G-protein coupled receptors (GPCRs), are known to modulate several key signal transduction pathways, including the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/AKT, and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.
MAPK Pathway: This cascade, comprising kinases like ERK, JNK, and p38, is a central regulator of cellular processes including proliferation, differentiation, and stress responses. mdpi.comnih.gov GPCRs, upon activation by ligands like ergot alkaloids, can transactivate receptor tyrosine kinases or use G-protein subunits to initiate the MAPK signaling module. researchgate.net This pathway ultimately leads to the phosphorylation and activation of transcription factors that control gene expression. researchgate.net
PI3K/AKT Pathway: This pathway is crucial for cell survival, growth, and metabolism. mdpi.com Activation of GPCRs can lead to the recruitment and activation of PI3K, which then phosphorylates its targets, leading to the activation of the serine/threonine kinase AKT. researchgate.net Studies on other compounds have shown that modulation of this pathway can influence inflammation and cell survival. nih.gov
JAK/STAT Pathway: This pathway is a primary route for signaling from cytokine receptors and is integral to immune responses, inflammation, and cell growth. researchgate.netmdpi.com While more commonly associated with cytokines, crosstalk exists where GPCR signaling can influence JAK/STAT activation. nih.gov
Although direct evidence detailing the specific activation of MAPK, PI3K/AKT, or JAK/STAT cascades by this compound is limited, the known interaction of ergot alkaloids with GPCRs strongly suggests a potential modulation of these critical downstream pathways.
Role of Protein Kinases, Transcription Factors, and Secondary Messengers
The signal initiated by this compound at the cell surface is relayed and amplified within the cell by a network of molecules, including protein kinases, secondary messengers, and transcription factors.
Secondary Messengers: Upon receptor binding, ergot alkaloids can alter the activity of enzymes like adenylyl cyclase or phospholipase C. This leads to changes in the intracellular concentration of secondary messengers such as cyclic AMP (cAMP), inositol trisphosphate (IP₃), and diacylglycerol (DAG). These molecules diffuse throughout the cell to activate specific downstream targets.
Protein Kinases: These enzymes function as key nodes in signaling pathways by phosphorylating other proteins, thereby altering their activity. mdpi.com For example, secondary messengers activate protein kinases like Protein Kinase A (PKA) or Protein Kinase C (PKC). These kinases, in turn, can phosphorylate and activate components of the MAPK cascades (e.g., ERK1/2), which are themselves protein kinases. nih.gov
Transcription Factors: The ultimate targets of many signaling cascades are transcription factors, proteins that bind to DNA and regulate the expression of specific genes. mdpi.com Activated protein kinases, such as ERK, can translocate to the nucleus where they phosphorylate transcription factors like AP-1, c-Fos, and MEF2C. researchgate.netmdpi.com This phosphorylation event can enhance the transcription factor's ability to bind DNA and initiate gene transcription, leading to a change in cellular function.
| Component | Role in Signal Transduction | Examples |
|---|---|---|
| Secondary Messengers | Small intracellular molecules that relay signals from cell surface receptors to effector proteins. | cAMP, Ca²⁺, Inositol Trisphosphate (IP₃), Diacylglycerol (DAG) |
| Protein Kinases | Enzymes that activate or inactivate other proteins by phosphorylation, amplifying the signal. mdpi.com | PKA, PKC, MAPKs (ERK, JNK, p38), AKT nih.gov |
| Transcription Factors | Proteins that bind to DNA to control the rate of gene transcription, leading to a cellular response. mdpi.com | AP-1, c-Fos, NF-κB, STATs researchgate.netresearchgate.net |
Cellular Responses to this compound in In Vitro Models (e.g., Vasoconstriction, Anti-inflammatory Effects)
The culmination of receptor binding and signal transduction is a measurable cellular response. In vitro and ex vivo models have been instrumental in characterizing the physiological effects of ergot alkaloids, with vasoconstriction and anti-inflammatory actions being prominent findings.
Vasoconstriction: The vasoconstrictive properties of ergot alkaloids are a well-documented effect. An ex vivo study on a related ergot alkaloid, ergovaline, demonstrated its potent ability to cause vasoconstriction. mdpi.com This effect is largely attributed to the interaction of these alkaloids with serotonergic (specifically 5-HT₂ₐ) and adrenergic receptors on vascular smooth muscle cells. mdpi.com The activation of these receptors triggers signaling pathways that lead to an increase in intracellular calcium, resulting in muscle contraction and narrowing of the blood vessels. The study noted that ergovaline had a potency approximately 5,000-fold higher than serotonin in inducing this response. mdpi.com
Anti-inflammatory Effects: Evidence suggests that ergot alkaloids can also modulate inflammatory responses. In a study using ergotamine, another structurally similar ergot alkaloid, pretreatment was shown to blunt the inflammatory response to endotoxin (LPS) challenge in steers. nih.gov Specifically, ergotamine attenuated the increase in key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and thromboxane B₂ (TXB₂). nih.gov This suggests that ergot alkaloids can interfere with the signaling pathways that drive the production of pro-inflammatory cytokines, indicating a potential anti-inflammatory effect.
| Cellular Response | In Vitro / Ex Vivo Findings | Underlying Mechanism | Relevant Ergot Alkaloid Studied |
|---|---|---|---|
| Vasoconstriction | Potent contractile response of vascular smooth muscle. mdpi.com | Agonism at serotonergic (5-HT₂ₐ) and adrenergic receptors, leading to increased intracellular calcium. mdpi.com | Ergovaline mdpi.com |
| Anti-inflammatory Effects | Attenuated the LPS-induced increase in circulating TNF-α and TXB₂. nih.gov | Inhibition of signaling pathways responsible for the production of pro-inflammatory mediators. nih.gov | Ergotamine nih.gov |
Computational Modeling and Theoretical Investigations of Ergosine Methanesulfonate
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecular systems. mdpi.comnih.govrsc.org For ergosine (B51555) methanesulfonate (B1217627), MD simulations can reveal its conformational landscape, flexibility, and interactions with its environment, such as solvent molecules or biological receptors.
Conformational analysis of ergot alkaloids, like the closely related ergotamine, has shown that these molecules can exist in various folded and extended conformations. nih.gov These conformations are often stabilized by intramolecular hydrogen bonds. In nonpolar environments, a folded conformation is typically preferred, whereas in polar or protonated states, a more extended form may be adopted. nih.gov MD simulations build upon these static models by introducing temperature and solvent effects, allowing for the exploration of the dynamic transitions between different conformational states. Simulations can track the fluctuations of the ergoline (B1233604) ring system, the peptide moiety, and the orientation of the methanesulfonate counter-ion, providing a detailed picture of the molecule's structural dynamics over time.
Key parameters derived from MD simulations include:
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.
Root Mean Square Fluctuation (RMSF): To identify flexible regions within the molecule.
Radial Distribution Functions (RDFs): To characterize the interactions with surrounding solvent molecules.
Hydrogen Bond Analysis: To determine the lifetime and prevalence of intramolecular and intermolecular hydrogen bonds.
These simulations are essential for understanding how the inherent flexibility of ergosine methanesulfonate influences its ability to bind to specific biological targets.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. nih.govnih.govdntb.gov.ua These methods provide detailed information about the distribution of electrons within this compound, which is fundamental to understanding its chemical behavior.
For ergosine, these calculations can determine a range of electronic properties:
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is vital for predicting non-covalent interactions, such as those involved in receptor binding.
Atomic Charges: Calculation of partial charges on each atom helps in understanding intramolecular charge distribution and identifying sites prone to electrostatic interactions.
Quantum chemical models have also been used to study the epimerization process in other ergot alkaloids, providing insights into the reaction mechanisms at a subatomic level. nih.gov By applying these methods to ergosine, researchers can model the transition states involved in its conversion to ergosinine (B1247921), further clarifying its chemical stability and reactivity. rug.nlcapes.gov.br
Table 1: Theoretical Electronic Properties of a Representative Ergot Alkaloid Note: This table presents typical data obtained from quantum chemical calculations for an ergot alkaloid structure similar to ergosine, as specific experimental or calculated values for this compound are not widely published. Values are illustrative.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Indicates electron-donating capability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |
| Molecular Electrostatic Potential | Varies across surface | Predicts sites for non-covalent interactions |
Ligand-Receptor Docking and Binding Energy Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govnih.gov This method is instrumental in identifying potential biological targets for ergosine and understanding the specific molecular interactions that govern its binding affinity.
In docking simulations, the ergosine molecule is placed into the binding site of a target protein (e.g., a serotonin (B10506), dopamine (B1211576), or adrenergic receptor). An algorithm then samples numerous possible conformations and orientations of the ligand, scoring them based on a force field that estimates the binding energy. mdpi.com The results can predict:
Binding Pose: The most likely three-dimensional arrangement of the ligand within the receptor's active site.
Binding Affinity: A numerical score, typically in kcal/mol, that estimates the strength of the ligand-receptor interaction. More negative values indicate stronger binding. mdpi.com
Key Interactions: Identification of specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or electrostatic forces.
Studies on related ergot alkaloids have demonstrated their interaction with various G-protein coupled receptors (GPCRs). nih.gov For instance, docking studies of ergocristine (B1195469) have shown binding affinities in the range of -9 to -11 kcal/mol for serotonin and adrenergic receptors. nih.gov Similar studies for ergosine would allow for a comparative analysis of its receptor binding profile, helping to predict its pharmacological effects.
Table 2: Illustrative Binding Energy Predictions for Ergot Alkaloids with Target Receptors Note: Data is based on published docking studies of similar ergot alkaloids, as specific comprehensive data for ergosine is limited.
| Ligand | Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |
| Ergocristine | 5-HT2A Receptor | -10.2 | Asp155, Ser242, Phe339 |
| Ergocristinine | 5-HT2A Receptor | -9.7 | Asp155, Trp336, Phe340 |
| Ergotamine | α2A-Adrenergic Receptor | -11.4 | Asp113, Cys117, Phe391 |
| Ergosine (Hypothetical) | Dopamine D2 Receptor | ~ -10.5 | Ser193, Asp114, His393 |
Theoretical Frameworks for Predicting Biological Activity and Interactions
Beyond single-target docking, broader theoretical frameworks are used to predict the biological activity of compounds like ergosine and to understand the structural features required for this activity. Pharmacophore modeling is a central technique in this area. nih.govnih.gov
A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) that are necessary for a molecule to bind to a specific target and elicit a biological response. researchgate.netmdpi.com A pharmacophore model for a set of active ergot alkaloids can be generated based on their common structural features and spatial arrangements.
The process involves:
Ligand-Based Modeling: Aligning a set of known active molecules (including ergosine) to identify common chemical features. mdpi.com
Structure-Based Modeling: Extracting key interaction points from a known ligand-receptor complex structure. nih.gov
Once developed, a pharmacophore model for a target like the dopamine D2 receptor can be used to screen large databases of compounds to identify novel molecules with potential activity. It also serves as a predictive tool to estimate the potential biological activity of ergosine at various receptors based on how well its structure fits different pharmacophore models. This approach is crucial for understanding polypharmacology—the ability of a single compound to interact with multiple targets.
Modeling Epimerization Kinetics and Thermodynamic Preferences
The epimerization process is influenced by factors such as solvent, pH, and temperature. researchgate.netnih.govmdpi.com Experimental studies have shown that ergosine exhibits a high degree of epimerization in certain solvents. researchgate.net For example, in one study, ergosine showed a 43% conversion after six weeks at 20 °C in a methanol/dichloromethane mixture. researchgate.net In contrast, other research suggests ergosine is relatively stable under heating or in the presence of protic solvents. nih.gov
Computational approaches can model this process by:
Calculating Energy Profiles: Quantum chemical methods can be used to calculate the potential energy surface for the epimerization reaction. This involves determining the energies of the ground states (ergosine and ergosinine) and, crucially, the transition state connecting them. The energy difference between the ground state and the transition state represents the activation energy barrier, which governs the reaction rate.
Thermodynamic Analysis: By calculating the Gibbs free energy of both epimers, computational models can predict their relative stability and the equilibrium ratio under specific conditions. Quantum chemical models for other ergot alkaloids suggest that the S-epimer (-inine form) can be thermodynamically preferred in some cases. nih.gov
Solvent Effects: Computational models can incorporate the effects of different solvents, which can significantly alter the energy barriers and thermodynamic preferences for epimerization. nih.gov
Understanding these kinetics and thermodynamics through modeling is essential for predicting the stability of this compound in various formulations and physiological environments.
Structure Activity Relationship Sar Studies of Ergosine Methanesulfonate and Its Analogues
Identification of Key Structural Features for Biological Activity
The biological activity of ergosine (B51555) and related ergopeptines is primarily derived from several key structural components that together form the pharmacophore.
The Ergoline (B1233604) Ring System : The tetracyclic ergoline structure is the fundamental pharmacophore of all ergot alkaloids. nih.govresearchgate.net Its rigid, conformationally constrained framework bears a strong structural resemblance to endogenous biogenic amines such as serotonin (B10506), dopamine (B1211576), and norepinephrine. nih.govmdpi.comnih.gov This similarity allows it to bind to and modulate a range of dopaminergic, serotonergic, and adrenergic receptors. nih.gov The indole (B1671886) portion of the ergoline nucleus is particularly important for this interaction.
The C-8 Substituent (Tripeptide Moiety) : Ergosine is classified as an ergopeptine, characterized by a complex cyclic tripeptide moiety attached via an amide linkage at the C-8 position of the ergoline skeleton. nih.gov This bulky side chain significantly influences the compound's receptor binding affinity and selectivity. The specific amino acids in this tripeptide ring—L-Leucine and L-Proline in the case of ergosine—are critical determinants of its pharmacological profile, distinguishing it from other ergopeptines. nih.govtaylorandfrancis.com
Stereochemistry at C-5 and C-8 : The stereochemical configuration of the ergoline ring is vital for biological activity. The naturally occurring, biologically active isomers possess the (5R) configuration. Furthermore, the orientation of the substituent at the C-8 position plays a crucial role. The naturally occurring alkaloids, such as ergosine, are the (8R)-isomers (epimers). researchgate.net Their corresponding (8S)-isomers, known as ergosinine (B1247921) and other "-inine" forms, were historically considered biologically inactive. researchgate.net However, recent studies suggest that the C-8 configuration may not be as critical for receptor binding in ergopeptines as previously thought, with some S-epimers demonstrating notable receptor affinity. nih.gov
The combination of the ergoline pharmacophore for receptor recognition and the unique C-8 tripeptide chain for modulating affinity and selectivity defines the biological activity of ergosine.
Impact of Ergoline Skeleton Modifications on Receptor Selectivity and Potency
Modifications to the core ergoline skeleton can dramatically alter the receptor selectivity and potency of ergot alkaloids. While specific studies on ergosine are limited, general principles derived from related compounds provide significant insight.
Saturation of the C-9 to C-10 Double Bond : One of the most common modifications is the catalytic hydrogenation of the double bond between carbons 9 and 10. This creates dihydro-derivatives, such as dihydroergotamine (B1670595) or dihydroergocristine. This structural change generally reduces vasoconstrictor activity at α-adrenergic and serotonergic receptors while sometimes enhancing affinity for certain dopamine receptor subtypes.
Substitution at the N-1 Position : The indole nitrogen (N-1) is a common site for modification. Adding small alkyl groups, such as a methyl group (as in methysergide), can significantly alter the receptor binding profile, often increasing antagonist activity at serotonin receptors. nih.gov
Substitution at the N-6 Position : The nitrogen at position 6 is also a key site for synthetic modification. Alkylation at this position can influence dopaminergic and serotonergic activity. For example, the N-propyl group in the semi-synthetic dopamine agonist pergolide (B1684310) contributes to its high affinity and potent agonism at D2 receptors.
Aromatic Ring Substitution : Introducing bulky substituents onto the aromatic portion (the benzene (B151609) ring) of the ergoline skeleton has been shown to improve selectivity for certain 5-HT receptors. wikipedia.org This strategy can prevent interaction with undesired receptor subtypes by creating steric hindrance.
These modifications highlight the plasticity of the ergoline scaffold, where subtle chemical changes can fine-tune the pharmacological actions, shifting the balance between agonist and antagonist effects and altering selectivity across receptor families. nih.gov
Influence of the Methanesulfonate (B1217627) Moiety on Biological Profile
Ergot alkaloids are often formulated as salts to improve their physicochemical properties, particularly solubility and stability. In the case of ergosine methanesulfonate, the methanesulfonate (or mesylate) anion is an acidic counter-ion paired with the basic nitrogen (N-6) of the ergoline structure.
The primary role of the methanesulfonate moiety is not to directly modulate the biological or pharmacological activity at the receptor level but rather to enhance the pharmaceutical properties of the parent compound. The ergoline ring itself is the active pharmacophore. nih.gov Several semi-synthetic ergot derivatives, such as bromocriptine (B1667881) mesylate and dihydroergotoxine (B79615) methanesulfonate, are prepared as mesylate salts. nih.govjournalejmp.com
The key influences of the methanesulfonate moiety are:
Increased Aqueous Solubility : Ergot alkaloids are often poorly soluble in water. Forming a salt with a strong acid like methanesulfonic acid significantly increases their solubility, which is crucial for creating stable injectable or oral formulations.
Improved Stability : The salt form can be more chemically stable and less prone to degradation than the free base, leading to a longer shelf life for the pharmaceutical product.
Crystallinity and Handling : Methanesulfonate salts often form well-defined, stable crystals, which simplifies the handling, purification, and formulation processes during drug manufacturing.
Therefore, the methanesulfonate moiety is best understood as a pharmaceutically necessary addition that facilitates the delivery and stability of the active ergosine molecule, rather than a component that alters its intrinsic interaction with biological receptors.
Comparative Analysis with Related Ergot Alkaloids
Ergosine belongs to the ergopeptine class of alkaloids, which all share the lysergic acid core but differ in the three amino acid residues of their cyclic side chain. nih.gov These subtle structural variations in the peptide moiety lead to distinct pharmacological profiles. Ergosine is structurally part of the "ergotoxine" group, which includes ergocristine (B1195469), ergocryptine, and ergocornine, though it is sometimes grouped with ergotamine due to structural similarities. taylorandfrancis.com
A comparative analysis highlights the importance of the peptide side chain:
Ergosine vs. Ergotamine : Ergosine contains L-Leucine in its peptide chain, whereas ergotamine contains L-Phenylalanine. This single amino acid substitution is responsible for differences in their receptor binding affinities and potencies. Both are potent vasoconstrictors, but their relative affinities for various serotonin, dopamine, and adrenergic receptor subtypes differ. Studies have shown that both ergosine and ergotamine are relatively stable compounds compared to other ergot alkaloids. frontiersin.org
Ergosine vs. Ergocristine : Ergocristine also contains L-Phenylalanine but is paired with L-Valine, whereas ergosine has L-Leucine paired with another L-Leucine. These differences in the aliphatic amino acids alter the lipophilicity and conformation of the side chain, impacting how the molecule fits into the binding pocket of a receptor.
The following table provides a structural comparison and known receptor interactions of ergosine and related ergopeptines. Note that comprehensive binding affinity data (Ki values) for ergosine across all receptor subtypes are not as widely published as for more common alkaloids like ergotamine or bromocriptine.
| Compound | Amino Acid 1 | Amino Acid 2 | Key Receptor Interactions |
|---|---|---|---|
| Ergosine | L-Leucine | L-Leucine | Agonist/antagonist at dopaminergic, serotonergic, and α-adrenergic receptors. nih.gov |
| Ergotamine | L-Alanine | L-Phenylalanine | Potent partial agonist/antagonist at 5-HT1B/1D, α-adrenergic, and dopamine D2 receptors. nih.govjournalejmp.com |
| Ergocristine | L-Valine | L-Phenylalanine | High affinity for dopamine D2, serotonin (5-HT1A, 5-HT2A), and α1/α2-adrenergic receptors. nih.gov |
| α-Ergocryptine | L-Valine | L-Leucine | Primarily a dopamine D2 receptor agonist. nih.gov |
| Ergocornine | L-Valine | L-Valine | Interacts with dopamine D2 and serotonin receptors. nih.gov |
This comparative analysis underscores that while the ergoline nucleus confers the general ability to interact with monoamine receptors, the specific amino acid composition of the tripeptide side chain fine-tunes the receptor affinity and selectivity, leading to the distinct pharmacological spectrum of each ergopeptine alkaloid. mdpi.com
Advanced in Vitro Biological Assay Methodologies for Ergosine Methanesulfonate Research
Cell-Based Assays for Cellular Response Evaluation
Cell-based assays are fundamental tools for assessing the cellular response to a test compound like ergosine (B51555) methanesulfonate (B1217627). These assays can provide valuable data on cytotoxicity, cell viability, proliferation, and specific cellular signaling pathways.
Cytotoxicity and Viability Assays: To determine the concentration-dependent effects of ergosine methanesulfonate on cell survival, a variety of assays can be employed. Standard methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability. The lactate (B86563) dehydrogenase (LDH) assay is another common method that quantifies membrane integrity by measuring the release of LDH from damaged cells. For more detailed analysis, high-content imaging can be utilized to visualize morphological changes indicative of cell death, such as apoptosis or necrosis.
Proliferation Assays: The impact of this compound on cell growth can be assessed using proliferation assays. The BrdU (bromodeoxyuridine) incorporation assay, for instance, measures DNA synthesis as a marker of cell proliferation. Similarly, assays that quantify the expression of proliferation-associated antigens like Ki-67 can provide insights into the anti-proliferative potential of the compound.
Reporter Gene Assays: To investigate the effect of this compound on specific signaling pathways, reporter gene assays are invaluable. In these assays, cells are engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is responsive to a particular signaling pathway. Changes in the expression of the reporter gene in the presence of this compound would indicate modulation of that pathway.
A hypothetical data table illustrating the kind of results that could be obtained from a cell-based cytotoxicity assay is presented below.
| Cell Line | Assay Type | This compound Concentration (µM) | % Cell Viability (relative to control) |
| HepG2 | MTT | 1 | 98.2 |
| HepG2 | MTT | 10 | 85.7 |
| HepG2 | MTT | 50 | 62.1 |
| HepG2 | MTT | 100 | 41.5 |
| HT-29 | MTT | 1 | 99.1 |
| HT-29 | MTT | 10 | 90.3 |
| HT-29 | MTT | 50 | 75.4 |
| HT-29 | MTT | 100 | 55.8 |
Biochemical Assays for Molecular Target Validation
Biochemical assays are essential for identifying and validating the direct molecular targets of a compound. For ergot alkaloids, which are known to interact with various receptors, these assays are particularly crucial.
Receptor Binding Assays: To determine the affinity of this compound for specific receptors (e.g., adrenergic, dopaminergic, and serotonergic receptors), competitive radioligand binding assays are commonly used. In these assays, a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor in the presence of varying concentrations of this compound. The ability of this compound to displace the radioligand provides a measure of its binding affinity (Ki).
Enzyme Inhibition Assays: If this compound is hypothesized to act by inhibiting a particular enzyme, its inhibitory activity can be quantified using enzyme inhibition assays. These assays measure the rate of the enzymatic reaction in the presence and absence of the compound. From this data, the half-maximal inhibitory concentration (IC50) can be determined, which represents the concentration of this compound required to inhibit the enzyme's activity by 50%.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that can be used to study the binding kinetics of this compound to its molecular target in real-time. This method provides detailed information on the association and dissociation rates of the compound, offering a deeper understanding of the binding interaction.
The following is a hypothetical data table showing potential results from a receptor binding assay.
| Receptor Subtype | Radioligand | This compound Ki (nM) |
| α1A-adrenergic | [3H]-Prazosin | 15.2 |
| α2A-adrenergic | [3H]-Rauwolscine | 8.9 |
| D2-dopamine | [3H]-Spiperone | 25.6 |
| 5-HT2A-serotonin | [3H]-Ketanserin | 5.3 |
Ex Vivo Bioassays for Physiological Relevance (e.g., Myography)
Ex vivo bioassays bridge the gap between in vitro and in vivo studies by using isolated tissues or organs to investigate the physiological effects of a compound in a more integrated biological system.
Myography: Myography is a technique used to measure the contractility of isolated smooth muscle preparations, such as blood vessels. For a compound like this compound, which may have vasoconstrictive properties characteristic of ergot alkaloids, wire myography is a key experimental approach. In this setup, arterial rings are mounted in an organ bath and their contractile responses to the compound are recorded. This allows for the determination of the compound's potency (EC50) and efficacy in inducing vasoconstriction.
Tissue Bath Experiments: Similar to myography, isolated tissue bath experiments can be used to study the effects of this compound on other smooth muscle tissues, such as uterine or tracheal preparations. These experiments can reveal tissue-specific effects and provide insights into the compound's broader physiological actions.
Below is a hypothetical representation of data that could be generated from a myography experiment.
| Arterial Preparation | Agonist | This compound EC50 (nM) | Maximum Contractile Response (% of KCl response) |
| Rat Aorta | - | 32.7 | 85 |
| Porcine Coronary Artery | - | 18.9 | 92 |
Future Directions and Emerging Research Avenues for Ergosine Methanesulfonate
Exploration of Novel Biological Targets and Mechanisms
Research into ergopeptines, including ergosine (B51555), has traditionally centered on their interactions with adrenergic, dopaminergic, and serotonergic receptors. However, future investigations are expanding to uncover novel biological targets and alternative mechanisms of action. This exploration could unlock new therapeutic applications for ergosine methanesulfonate (B1217627) beyond its established pharmacological profile.
One promising area is the investigation of ergot alkaloids as antiparasitic agents. Studies have demonstrated that certain ergot alkaloids can modulate regenerative and motor functions in flatworms, suggesting an interaction with bioaminergic G protein-coupled receptors in these organisms. plos.org This line of inquiry points toward the potential for ergosine and its derivatives to be developed as novel treatments for parasitic diseases by targeting pathways distinct from those in their mammalian hosts. plos.org
Furthermore, advanced structural biology and computational studies are enabling a more detailed understanding of receptor-ligand interactions. For example, high-resolution X-ray crystallography has revealed the precise way other ergot derivatives, like ergotamine, bind to serotonin (B10506) receptors. researchgate.net These studies can elucidate why some compounds have prolonged action and can help in designing new molecules with improved selectivity and fewer side effects. researchgate.net Applying these techniques to ergosine methanesulfonate could reveal unique binding conformations or identify previously unknown off-target interactions, paving the way for rational drug design and the discovery of new therapeutic indications.
| Research Area | Potential Novel Target/Mechanism | Implication for this compound |
| Antiparasitic Activity | Bioaminergic G protein-coupled receptors in parasitic flatworms | Development of new anti-schistosomal or other antiparasitic drugs. plos.org |
| Structural Biology | Unique receptor binding pockets and conformations | Design of derivatives with higher specificity for certain receptor subtypes. researchgate.net |
| Cellular Signaling | Modulation of downstream pathways beyond direct receptor agonism/antagonism | Identification of roles in cellular processes like proliferation or apoptosis. |
Development of Advanced Analytical Platforms
The accurate detection and quantification of this compound in various matrices are critical for both research and potential clinical applications. Future developments are focused on creating more sensitive, rapid, and specific analytical platforms.
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) remains a primary technique for ergot alkaloid analysis. nih.gov However, advancements are moving towards ultra-high-performance liquid chromatography (UHPLC) systems coupled with high-resolution mass spectrometry, such as Orbitrap MS. nih.gov These platforms offer superior separation efficiency, lower limits of detection (LODs), and the ability to perform complex structural elucidation.
Another emerging area is the development of novel sorbents for solid-phase extraction (SPE) to improve sample clean-up and concentration. Molecularly imprinted polymers (MIPs) are being designed to selectively bind to specific ergot alkaloids. acs.org A polymer imprinted with ergotamine has shown cross-reactivity with related alkaloids, suggesting that an ergosine-specific MIP could be developed for highly selective extraction from complex biological or environmental samples. acs.org
Additionally, capillary electrophoresis (CE) and immuno-based assays like ELISA are being refined for rapid screening purposes. mdpi.comresearchgate.net While CE offers good separation, its sensitivity has been a limitation compared to LC-MS/MS. nih.gov Future work will likely focus on enhancing the sensitivity of these rapid methods for high-throughput screening applications.
| Analytical Platform | Advancement | Benefit for this compound Analysis |
| Liquid Chromatography | UHPLC coupled with Orbitrap Mass Spectrometry | Increased sensitivity, faster analysis times, and improved accuracy in quantification. nih.gov |
| Sample Preparation | Molecularly Imprinted Polymers (MIPs) | Highly selective extraction and concentration from complex matrices like feed or biological fluids. acs.org |
| Rapid Screening | Enhanced Capillary Electrophoresis (CE) and Immunoassays | High-throughput analysis for preliminary screening of large numbers of samples. nih.govmdpi.com |
| Ion Mobility MS | Coupling with LC-MS/MS | Separation of epimers and isomers, providing greater analytical detail. nih.gov |
Integration of Multi-Omics Data with Computational Models
The integration of large-scale biological data (multi-omics) with sophisticated computational models represents a powerful future direction for understanding the systemic effects of this compound. This approach moves beyond single-target interactions to provide a holistic view of the compound's impact on cellular and organismal systems.
By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can build comprehensive models of the biological pathways modulated by ergosine. Computational tools like Multi-Omics Graph cOnvolutional NETworks (MOGONET) are being developed to integrate these diverse datasets for applications such as patient classification and biomarker identification. nih.gov Applying such models could help predict patient response to this compound or identify novel biomarkers to monitor its effects.
Computational docking and molecular dynamics simulations are already used to predict how ergot alkaloids bind to their receptors and to understand processes like epimerization. nih.govacs.org In the future, these models will be enhanced by integrating multi-omics data to simulate not just the binding event, but the entire cascade of downstream cellular responses. This systems biology approach can help elucidate the complex mechanisms of action, predict potential off-target effects, and identify new therapeutic opportunities by revealing unexpected network perturbations. frontiersin.org
| Technology/Approach | Description | Application to this compound Research |
| Multi-Omics Integration | Combining data from genomics, transcriptomics, proteomics, and metabolomics. | Provides a system-level understanding of the biological response to the compound. frontiersin.org |
| Graph Convolutional Networks | AI-based methods for analyzing multi-omics data for classification and biomarker discovery. | Could be used to stratify patient populations or identify novel efficacy biomarkers. nih.gov |
| Systems Biology Modeling | Creating computational models of biological networks affected by the compound. | Predicts systemic effects, identifies key pathway nodes, and suggests novel therapeutic targets. |
| Molecular Dynamics | Simulating the movement and interaction of the compound with its target over time. | Elucidates binding kinetics and the structural basis for its pharmacological activity. researchgate.net |
Biotechnological Approaches for Engineered Biosynthesis
The production of ergosine and other ergopeptines relies on complex biosynthetic pathways found in fungi of the genus Claviceps. nih.gov Future research is heavily focused on harnessing and engineering these pathways in more tractable host organisms for the sustainable and controlled production of specific alkaloids and novel derivatives.
The entire gene cluster responsible for ergot alkaloid synthesis (the EAS cluster) has been identified, and the functions of key enzymes are being elucidated. semanticscholar.orgnih.gov This knowledge is the foundation for engineered biosynthesis. Key steps include the initial formation of the ergoline (B1233604) ring from L-tryptophan and dimethylallyl diphosphate (B83284) (DMAPP), catalyzed by enzymes like DMATS, followed by a series of modifications leading to lysergic acid. nih.gov The final step in ergopeptine synthesis involves nonribosomal peptide synthetases (NRPSs), which assemble the tripeptide side chain.
Researchers are now transferring these biosynthetic pathways into heterologous hosts such as Saccharomyces cerevisiae (yeast) and Aspergillus nidulans. nih.govnih.gov This approach offers several advantages:
Controlled Production: Fermentation in bioreactors allows for scalable and consistent production, free from agricultural variables.
Pathway Engineering: Genes can be added, deleted, or modified to produce specific alkaloids, prevent the formation of unwanted byproducts, or create novel compounds. For example, by expressing different NRPS genes, it may be possible to generate new ergopeptines with unique peptide moieties.
This biocombinatorial approach, combining enzymes from different pathways or engineered mutants, opens the door to creating a vast array of novel ergot-derived compounds for pharmacological screening. researchgate.net
| Key Gene/Enzyme | Function in Biosynthesis | Potential Engineering Application |
| dmaW (DMATS) | Catalyzes the first committed step: prenylation of L-tryptophan. nih.gov | Overexpression to increase pathway flux towards the ergoline scaffold. |
| easC / easE | Involved in the formation of the key intermediate chanoclavine-I. nih.gov | Modification to control the flow through early pathway steps. |
| lpsA (NRPS) | Nonribosomal Peptide Synthetase that assembles the tripeptide side chain of ergopeptines. | Swapping domains or entire genes to incorporate different amino acids, creating novel ergopeptine analogs. nih.gov |
| Host Organism Genes | Genes involved in precursor (e.g., tryptophan) synthesis. | Upregulation in hosts like S. cerevisiae to enhance the availability of building blocks for alkaloid production. |
Q & A
Q. How should researchers handle discrepancies between theoretical predictions and experimental results for this compound’s reactivity?
- Methodological Answer : Reconcile data through iterative hypothesis testing:
Re-examine computational assumptions (e.g., solvent effects ignored in DFT).
Validate intermediates via in situ FTIR or Raman spectroscopy.
Publish negative results in supplementary materials to aid community-driven error detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
